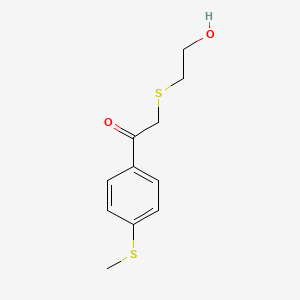
2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound that features both sulfanyl and hydroxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiol group to the aldehyde, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, potentially altering their function. Additionally, the compound may act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: Similar structure but with a bromophenyl group instead of a hydroxyethyl group.
1-[2-hydroxy-6-methoxy-4-(methylsulfanyl)phenyl]ethan-1-one: Contains a methoxy group in addition to the hydroxyethyl and methylsulfanyl groups.
Uniqueness
2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one is unique due to the presence of both hydroxyethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H14O2S2 |
|---|---|
分子量 |
242.4 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylsulfanyl)-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S2/c1-14-10-4-2-9(3-5-10)11(13)8-15-7-6-12/h2-5,12H,6-8H2,1H3 |
InChI 键 |
QRPMLHBBQJKXKH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C(=O)CSCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



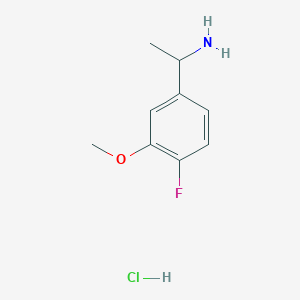

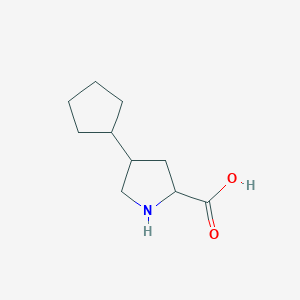

![(S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13648876.png)


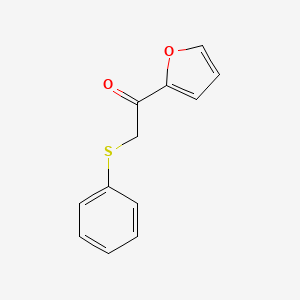
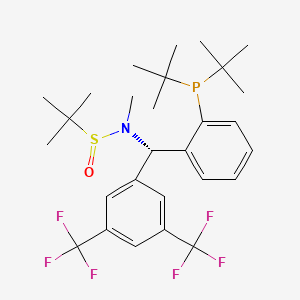
![5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13648899.png)

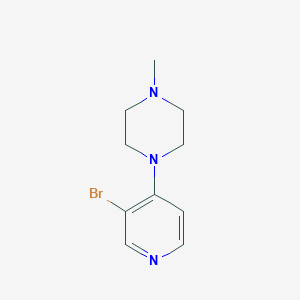
![N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B13648914.png)
